3-Bromo-4-methyl-1-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methyl-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCVLMGJOUCELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Bromo 4 Methyl 1 Phenyl 1h Pyrazole
Precursor Synthesis and Derivatization Approaches
The traditional synthesis of 3-Bromo-4-methyl-1-phenyl-1H-pyrazole is typically a multi-step process that involves the initial construction of a substituted pyrazole (B372694) ring, followed by a regioselective bromination. This approach allows for the precise placement of the methyl and phenyl groups before the introduction of the bromine atom.
Construction of the Pyrazole Ring System
The fundamental method for constructing the pyrazole core is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To achieve the specific substitution pattern of the target molecule's precursor, 4-methyl-1-phenyl-1H-pyrazole, a β-dicarbonyl compound with a methyl group at the C2 position is required.
A suitable starting material is 3-methyl-2,4-pentanedione. The reaction proceeds by condensation with phenylhydrazine, where the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the diketone. This is followed by an acid-catalyzed cyclization and dehydration step to form the aromatic pyrazole ring.
Another documented pathway involves the reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane. This reaction forms a pyrazoline intermediate which subsequently loses the nitro group to yield 3-methyl-4-phenyl-1H-pyrazole. nih.gov
Introduction of the Methyl and Phenyl Substituents
The substituents on the pyrazole ring are strategically introduced through the selection of the initial precursors.
Phenyl Group at N1: The 1-phenyl substituent is directly incorporated by using phenylhydrazine as the nitrogen source in the condensation reaction. The phenyl group remains attached to the nitrogen atom that initiates the cyclization, leading to its placement at the N1 position of the final pyrazole ring.
Methyl Group at C4: The 4-methyl group originates from the 1,3-dicarbonyl precursor. By using a reactant like 3-methyl-2,4-pentanedione , the central carbon of the diketone backbone, which bears the methyl group, becomes the C4 carbon of the resulting pyrazole ring.
The reaction to form the precursor, 4-methyl-1-phenyl-1H-pyrazole, is summarized in the table below.
| Reactant 1 | Reactant 2 | Product | Conditions |
| 3-Methyl-2,4-pentanedione | Phenylhydrazine | 4-Methyl-1-phenyl-1H-pyrazole | Acid catalyst (e.g., H₂SO₄), Reflux |
Regioselective Bromination Techniques
With the precursor, 4-methyl-1-phenyl-1H-pyrazole, synthesized, the final step is the introduction of a bromine atom at the C3 position. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to its higher electron density. However, since this position is blocked by a methyl group, the substitution is directed to either the C3 or C5 position.
The regioselectivity between C3 and C5 is influenced by both steric and electronic factors. The bulky phenyl group at the N1 position can sterically hinder the approach of the electrophile to the adjacent C5 position. Consequently, the electrophilic attack preferentially occurs at the less hindered C3 position.
A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS) . The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, often at controlled temperatures to prevent side reactions. The use of a radical initiator is generally not required as the reaction proceeds via an electrophilic aromatic substitution mechanism.
| Starting Material | Reagent | Product | Key Factor for Regioselectivity |
| 4-Methyl-1-phenyl-1H-pyrazole | N-Bromosuccinimide (NBS) | This compound | Steric hindrance at C5 by the N1-phenyl group directs bromination to C3. |
Advanced Synthetic Pathways
Modern organic synthesis offers more sophisticated routes for the construction and functionalization of pyrazole rings, including the use of Vilsmeier-Haack reagents and catalyzed cyclization reactions.
Vilsmeier–Haack Reaction Applications in Pyrazole Functionalization
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds. bohrium.commdpi.comresearchgate.netchemmethod.com The reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), generates a chloroiminium ion (Vilsmeier reagent) that acts as the electrophile.
In the context of synthesizing this compound, the Vilsmeier-Haack reaction could be envisioned as a pathway to introduce a functional group handle at the C3 position, which can then be converted to a bromine atom. Given that the C4 position of the precursor is blocked, the Vilsmeier-Haack formylation would be directed to an alternative position on the pyrazole ring. While formylation of the N-phenyl ring is possible, substitution on the pyrazole ring is often favored. The C3 position would be a likely candidate for formylation.
A hypothetical synthetic sequence is as follows:
Formylation: 4-Methyl-1-phenyl-1H-pyrazole is treated with the Vilsmeier reagent (POCl₃/DMF) to yield 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde.
Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid, 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, using a standard oxidizing agent like potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Halodecarboxylation (Hunsdiecker-type Reaction): The carboxylic acid is converted to its silver salt and then treated with bromine to afford the final product, this compound.
This pathway, while multi-stepped, represents a viable advanced strategy for the specific functionalization of the pyrazole core.
Structural Elucidation and Advanced Characterization of 3 Bromo 4 Methyl 1 Phenyl 1h Pyrazole
Spectroscopic Characterization Techniques:This part of the article was intended to detail the compound's properties as measured by spectroscopic methods, with a focus on:
Nuclear Magnetic Resonance (NMR) Spectroscopy:A powerful technique used to determine the precise arrangement of atoms within a molecule.
While data exists for structurally similar compounds, such as pyrazole (B372694) derivatives with different substitution patterns, the strict adherence to the specified subject, 3-Bromo-4-methyl-1-phenyl-1H-pyrazole, prevents the inclusion of this related but distinct information. The absence of specific crystallographic and NMR data for the title compound means that a scientifically accurate and detailed article conforming to the requested structure cannot be generated at this time.
Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to produce the data necessary for such a detailed scientific discourse.
Infrared (IR) Spectroscopy for Vibrational Assignments
IR spectroscopy identifies functional groups and provides a molecular "fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key expected vibrational bands for this compound include:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands corresponding to the methyl group, typically found just below 3000 cm⁻¹ (e.g., 2950–2850 cm⁻¹).
C=C and C=N Ring Stretching: A series of bands in the 1600–1450 cm⁻¹ region, characteristic of the phenyl and pyrazole aromatic systems.
C-H Bending: Vibrations for the methyl group (around 1450 and 1375 cm⁻¹) and out-of-plane bending for the aromatic C-H bonds (900–690 cm⁻¹) are expected. The latter can be indicative of the phenyl ring's substitution pattern.
C-Br Stretching: A strong absorption in the fingerprint region, typically below 700 cm⁻¹, which is characteristic of a carbon-bromine bond.
Table 3: Predicted IR Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| > 3000 | Aromatic C-H Stretch |
| < 3000 | Aliphatic C-H Stretch (-CH₃) |
| 1600 - 1450 | Aromatic Ring (C=C and C=N) Stretch |
| ~1450, ~1375 | -CH₃ Bending |
| 900 - 690 | Aromatic C-H Out-of-Plane Bend |
| < 700 | C-Br Stretch |
Note: Predicted assignments based on typical group frequencies.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Molecular Ion Peak (M⁺): The key diagnostic feature for a bromo-compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, the mass spectrum of this compound will exhibit two molecular ion peaks of almost equal intensity: an M⁺ peak and an M+2 peak. The calculated molecular weight is approximately 251.12 g/mol , so peaks would be expected at m/z 251 and 253.
Fragmentation Pattern: The fragmentation pattern provides insight into the molecule's structure. Plausible fragmentation pathways include:
Loss of a bromine radical ([M-Br]⁺): This is often a prominent fragmentation, which would result in a fragment ion around m/z 172.
Loss of a phenyl group ([M-C₆H₅]⁺): Cleavage of the N-phenyl bond would yield a fragment near m/z 174/176 (still containing Br).
Loss of a methyl radical ([M-CH₃]⁺): This would produce fragments at m/z 236/238.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Fragment Identity |
| 251 / 253 | [C₁₀H₉BrN₂]⁺ (Molecular Ion) |
| 172 | [C₁₀H₉N₂]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Predicted fragments based on common fragmentation rules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of this compound, which includes both the phenyl and pyrazole rings, is expected to absorb UV radiation, leading to π → π* transitions. Phenylpyrazole insecticides and related dyes typically exhibit absorption maxima in the UV range, often between 200 and 400 nm. researchgate.netnih.gov The exact position and intensity of the absorption bands (λmax) would be influenced by the specific substitution pattern and the solvent used.
Computational Chemistry and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for corroborating and predicting spectroscopic data. researchgate.netnih.gov DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the phenyl and pyrazole rings.
Predict Spectroscopic Data: Simulate NMR chemical shifts (¹H, ¹³C), vibrational frequencies (IR), and electronic transitions (UV-Vis). These theoretical spectra can be compared with experimental results to confirm structural assignments. tandfonline.comtandfonline.com
Analyze Electronic Properties: Calculate the distribution of electron density and map the molecular electrostatic potential (MEP), which can identify reactive sites. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic behavior and reactivity. Such computational studies are integral to modern chemical characterization. nih.gov
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules by finding the lowest energy conformation. researchgate.net This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully employed to determine their optimized geometries. nih.govmaterialsciencejournal.org Such studies provide a foundational understanding of the molecule's spatial arrangement. However, specific optimized structural parameters (bond lengths, angles) for this compound are not documented in the available research.
Molecular Orbital Analysis (HOMO-LUMO)
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and kinetic stability. nih.govirjweb.com For various pyrazole derivatives, these values have been calculated to predict their reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov Specific HOMO, LUMO, and energy gap values for this compound have not been reported.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgpku.edu.cn This theory is widely used to explain reaction mechanisms, regioselectivity, and stereoselectivity in various chemical reactions, including those involving heterocyclic compounds. wikipedia.org The application of FMO theory allows chemists to rationalize why certain reaction pathways are favored over others. While the principles of FMO theory are applicable to pyrazoles, a specific analysis detailing its application to the reactivity of this compound is not available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides detailed insight into the electronic structure of a molecule beyond the classical Lewis structure representation. nih.gov It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. researchgate.netmaterialsciencejournal.org This analysis can reveal intramolecular hydrogen bonds and other weak interactions that contribute to molecular stability. researchgate.net NBO studies on substituted pyrazolones and other related heterocycles have been performed to understand intramolecular charge transfer. researchgate.net However, a specific NBO analysis detailing the stabilization energies and hyperconjugative interactions for this compound is absent from the current body of literature.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. nih.govwuxiapptec.com For pyrazole chemistry, these calculations can clarify regioselectivity in substitution reactions or the energetics of tautomeric equilibria. nih.govwuxiapptec.com For instance, theoretical studies have explored the mechanisms of pyrazoline oxidation to pyrazoles and the factors controlling alkylation at different nitrogen atoms of the pyrazole ring. wuxiapptec.comarkat-usa.org A targeted study providing quantum chemical insights into the reaction mechanisms specifically involving this compound has yet to be published.
Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Methyl 1 Phenyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions
The pyrazole (B372694) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). nih.gov Generally, in N-substituted pyrazoles, electrophilic attack occurs preferentially at the C4 position, as this position is most activated and its substitution avoids the formation of unstable intermediates with a positive charge on the pyridine-like nitrogen (N2). rrbdavc.org
However, in the case of 3-Bromo-4-methyl-1-phenyl-1H-pyrazole, the C4 position is already occupied by a methyl group. Therefore, electrophilic attack would be directed to the next most nucleophilic position, which is C5, or to the N-phenyl ring. The N-phenyl group is typically activated towards electrophilic substitution at its ortho and para positions due to the +M (mesomeric) effect of the pyrazole ring. The outcome of a specific EAS reaction would depend on the nature of the electrophile and the precise reaction conditions. For instance, studies on the nitration of related 3-hydroxy-1-phenyl-pyrazoles demonstrate that electrophilic substitution is a viable pathway for functionalization. rsc.org While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of pyrazole chemistry suggest that reactions like halogenation, nitration, or Friedel-Crafts acylation would likely proceed at the C5 position or the N-phenyl ring.
Nucleophilic Aromatic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on the this compound ring is generally challenging. The SNAr mechanism requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex. The substituents on the target molecule (methyl and phenyl) are not sufficiently electron-withdrawing to facilitate this pathway under standard conditions.
Transformations that formally result in nucleophilic substitution, such as the replacement of the bromine atom with nitrogen, oxygen, or sulfur nucleophiles, are typically achieved not by direct SNAr but through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which will be discussed in section 4.3.4. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position of this compound serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments onto the pyrazole core. mdpi.comrsc.org
The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, can be applied to this compound to introduce various alkyne substituents at the C3 position. Research on structurally similar 5-chloro-4-iodo-3-methyl-1-phenyl-1H-pyrazole has shown that selective coupling occurs at the more reactive iodine position, yielding 4-(phenylethynyl)pyrazoles in high yields. researchgate.net Similarly, the optimization of Sonogashira coupling for 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole has been studied, demonstrating the reaction's viability on brominated pyrazole systems. researchgate.net These studies indicate that the target compound can be effectively functionalized with terminal alkynes to produce 3-alkynyl-4-methyl-1-phenyl-1H-pyrazoles.
| Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | Et₃N or DiPEA | DMF or THF | Room Temp. to 80 °C | Good to Excellent | researchgate.netresearchgate.net |
| Pd(OAc)₂ / XPhos (Copper-free) | Cs₂CO₃ | Dioxane | 80-110 °C | Good | researchgate.net |
The Heck reaction enables the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, providing a direct route to olefinic functionalization. organic-chemistry.org For this compound, this reaction would involve the palladium-catalyzed coupling with various alkenes (e.g., acrylates, styrenes) to install a vinyl group at the C3 position. A relevant study demonstrates the successful palladium-catalyzed Heck reaction of the related 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal, producing the corresponding propenal derivative in good yield. researchgate.net This precedent suggests that the C3-bromo position of the target compound is amenable to Heck coupling, allowing for the synthesis of a range of 3-vinyl-substituted pyrazoles.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 80-140 °C | researchgate.netnih.gov |
| PdCl₂(PPh₃)₂ | None | NaOAc | NMP | 100-120 °C | researchgate.net |
The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions for the formation of C-C bonds, particularly for creating biaryl structures. nih.govrsc.org The reaction couples an organoboron compound (boronic acid or ester) with an organohalide. For this compound, this reaction is a powerful tool for introducing a wide variety of aryl and heteroaryl substituents at the C3 position. The literature contains numerous examples of Suzuki-Miyaura couplings on 3-bromopyrazole cores, demonstrating high efficiency and functional group tolerance. nih.govresearchgate.netnih.gov The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, and base can be optimized to prevent side reactions like debromination, which can be competitive in some heterocyclic systems. nih.govrsc.org
| Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Yield Range | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O | 70-95% | nih.govnih.gov |
| 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | Toluene/H₂O | 80-90% | nih.govrsc.org |
| Thiophene-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 65-85% | nih.gov |
| Pyridine-4-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-80% | nih.gov |
Beyond the Sonogashira, Heck, and Suzuki reactions, the bromine atom on the pyrazole ring can participate in other important cross-coupling transformations. A prominent example is the Buchwald-Hartwig amination , which forms carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction provides a powerful alternative to classical methods for synthesizing N-aryl compounds. Studies on 3-bromo-1H-pyrazoles have demonstrated their successful coupling with a variety of aliphatic, aromatic, and heteroaromatic amines using palladium catalysts with specialized bulky phosphine ligands. nih.gov This methodology allows for the direct installation of amino groups at the C3 position of this compound, leading to valuable derivatives for medicinal and materials chemistry.
| Amine Partner | Catalyst / Ligand | Base | Solvent | Yield Range | Reference |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 85-95% | nih.govnih.gov |
| Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ or Cs₂CO₃ | Dioxane or t-BuOH | 70-90% | nih.govnih.gov |
| Benzylamine | Pd G4 / SPhos | LHMDS | THF | 75-85% | nih.gov |
| Pyrrolidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-92% | nih.gov |
Cycloaddition Reactions
The pyrazole nucleus, being an aromatic heterocycle, can theoretically participate in cycloaddition reactions either as a diene or a dienophile, although its aromaticity makes it generally less reactive in such transformations compared to non-aromatic systems. The participation of the pyrazole ring in [4+2] cycloaddition reactions (Diels-Alder reactions) is not commonly observed as it would require the disruption of the aromatic system. More prevalent are [3+2] cycloaddition reactions, which are fundamental to the synthesis of the pyrazole ring itself from precursors like hydrazones and alkynes. beilstein-journals.orgnih.govorganic-chemistry.org
For this compound, its potential role in cycloaddition reactions would be significantly influenced by its substituents. The electron-withdrawing nature of the bromine atom at the 3-position and the phenyl group at the 1-position would decrease the electron density of the pyrazole ring, potentially making it a more reactive dienophile in reactions with electron-rich dienes. Conversely, these substituents would disfavor its participation as a diene.
While specific examples of cycloaddition reactions involving this compound are not readily found, related reactions of other substituted pyrazoles provide some insight. For instance, the use of pyrazole derivatives in multicomponent reactions often involves in-situ generation and subsequent cycloaddition to form more complex heterocyclic systems. beilstein-journals.org
Table 1: Potential Cycloaddition Reactions and Influencing Factors
| Reaction Type | Potential Role of this compound | Influencing Substituent Effects | Expected Outcome |
| [4+2] Diels-Alder | Dienophile | Phenyl and Bromo groups (electron-withdrawing) may enhance reactivity towards electron-rich dienes. | Formation of a bicyclic adduct, with disruption of pyrazole aromaticity. Likely requires harsh conditions. |
| [3+2] Dipolar Cycloaddition | Dipolarophile | The C4-C5 double bond could react with 1,3-dipoles. Substituents would influence regioselectivity. | Formation of a new five-membered ring fused to the pyrazole core. |
It is important to note that these are hypothetical pathways based on general principles of cycloaddition chemistry.
Rearrangement Reactions and Proposed Mechanisms
Rearrangement reactions in pyrazole chemistry often involve the migration of substituents around the heterocyclic ring, and can be initiated by heat, light, or chemical reagents.
Rearrangement reactions can proceed through either stepwise or concerted mechanisms. researchgate.netmdpi.com A concerted mechanism involves a single transition state where bonds are broken and formed simultaneously. In contrast, a stepwise mechanism involves one or more reactive intermediates.
For substituted pyrazoles, thermally induced rearrangements have been observed. For example, the isomerization of 1,5-disubstituted pyrazoles to the thermodynamically more stable 1,3-disubstituted isomers has been reported. rsc.org Such a rearrangement in the case of a molecule like this compound is less likely, as the substitution pattern is already stable.
A plausible rearrangement for this molecule could involve a dyotropic-type rearrangement where the bromo and methyl groups exchange positions. This would likely proceed through a stepwise mechanism involving charged or radical intermediates, especially under photochemical conditions. However, there is no direct evidence for such a transformation in the existing literature for this specific compound.
Another possibility is a rearrangement involving the phenyl group. For instance, a known rearrangement in N-arylpyrazoles is the Catellani-type reaction, which involves palladium-catalyzed C-H functionalization and could potentially lead to rearranged products, though this is more of a functionalization reaction than a core rearrangement.
The characterization of intermediates is crucial for elucidating reaction mechanisms. In stepwise rearrangements of pyrazoles, potential intermediates could include:
Cationic intermediates (Wheland intermediates): In electrophilic substitution-induced rearrangements, arenium-like intermediates can be formed. reddit.com
Radical intermediates: Under photolytic or high-temperature conditions, homolytic bond cleavage could lead to radical intermediates.
Anionic intermediates: In base-catalyzed rearrangements, deprotonation could lead to anionic species that then undergo rearrangement.
The directed lithiation of 4-bromo-1-phenylsulphonylpyrazole, for example, proceeds through an anionic intermediate at the 5-position, which can then be trapped by electrophiles. rsc.org While this is not a direct rearrangement of the core, it demonstrates the feasibility of generating reactive intermediates on the pyrazole ring that could potentially lead to rearranged products under different conditions.
Due to the lack of specific studies on the rearrangement of this compound, the exact nature of any intermediates remains speculative. Advanced spectroscopic techniques such as in-situ NMR or trapping experiments would be necessary to characterize such transient species.
Advanced Applications and Research Potential of 3 Bromo 4 Methyl 1 Phenyl 1h Pyrazole in Chemical Sciences
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The bromine atom in 3-Bromo-4-methyl-1-phenyl-1H-pyrazole serves as a crucial functional handle for the construction of more elaborate molecules through various cross-coupling reactions. This has positioned the compound as a key synthetic intermediate in organic synthesis. The electron-rich nature of the pyrazole (B372694) ring, coupled with the reactivity of the carbon-bromine bond, allows for the facile introduction of a wide range of substituents at the 3-position.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromo-heteroarenes like this compound are excellent substrates for these transformations. Notably, reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been successfully employed with related bromo-pyrazole systems to introduce aryl, vinyl, and alkynyl groups, respectively. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.
For instance, in Suzuki-Miyaura coupling, the bromine atom can be readily displaced by a variety of aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is highly valued for its broad substrate scope and functional group tolerance. The general scheme for a Suzuki-Miyaura coupling involving a 3-bromo-pyrazole derivative is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3-Bromo-pyrazole derivative | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | 3-Aryl/Heteroaryl-pyrazole derivative |
Similarly, the Heck reaction allows for the palladium-catalyzed vinylation of the pyrazole core, where the bromo-pyrazole is reacted with an alkene. This provides a direct route to stilbene-like structures, which are of interest for their optical and electronic properties.
The versatility of this compound as a synthetic intermediate is further underscored by its potential use in the synthesis of fused heterocyclic systems. The bromo-group can participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic compounds with unique electronic and biological properties.
Development of Novel Pyrazole Scaffolds for Chemical Diversification
The ability to functionalize this compound at the 3-position through cross-coupling reactions opens up avenues for the development of novel pyrazole scaffolds and the generation of diverse chemical libraries. By systematically varying the coupling partner in reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, a multitude of derivatives can be synthesized from a single, readily accessible starting material.
This approach is central to modern drug discovery and materials science, where the exploration of a large chemical space is often necessary to identify compounds with desired properties. The 1-phenyl and 4-methyl groups on the pyrazole ring of the parent compound provide a constant structural framework, while modifications at the 3-position allow for the fine-tuning of electronic, steric, and lipophilic properties.
For example, a library of 3-aryl-4-methyl-1-phenyl-1H-pyrazoles can be generated by reacting this compound with a panel of different arylboronic acids. The resulting compounds can then be screened for biological activity or evaluated for their potential as organic light-emitting diodes (OLEDs), sensors, or other functional materials. The diversity of such a library can be further expanded by employing other cross-coupling reactions to introduce different types of substituents, such as amines, ethers, and thioethers.
The following table illustrates a hypothetical diversification strategy starting from this compound:
| Starting Material | Reaction Type | Coupling Partner | Resulting Scaffold |
| This compound | Suzuki-Miyaura | R-B(OH)₂ | 3-Aryl/Heteroaryl-4-methyl-1-phenyl-1H-pyrazole |
| This compound | Buchwald-Hartwig | R₂NH | 3-(Dialkyl/Aryl)amino-4-methyl-1-phenyl-1H-pyrazole |
| This compound | Sonogashira | R-C≡CH | 3-(Alkynyl)-4-methyl-1-phenyl-1H-pyrazole |
This strategy of chemical diversification is a powerful tool for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR), accelerating the discovery of new lead compounds and materials.
Investigation as Ligands in Coordination Chemistry
The pyrazole moiety is a well-established ligand in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs for metal coordination. The N2 nitrogen of the pyrazole ring, being a pyridine-type nitrogen, is a common coordination site for a wide variety of metal ions. The derivatization of the pyrazole ring, as in this compound, can modulate the electronic and steric properties of the resulting ligand, influencing the structure and reactivity of the corresponding metal complexes.
While the bromine atom at the 3-position of this compound is primarily a synthetic handle, it can also influence the coordination properties of the pyrazole ring. The electron-withdrawing nature of the bromine atom can affect the basicity of the N2 nitrogen, which in turn can impact the strength of the metal-ligand bond.
Furthermore, the bromo-substituent can be retained in the final complex, or it can be used as a reactive site for post-coordination modification. This allows for the synthesis of complex, multifunctional coordination compounds where the metal center and the organic ligand can both be tailored for specific applications, such as catalysis, sensing, or molecular magnetism.
The general coordination of a 1-phenyl-pyrazole ligand to a metal center (M) can be represented as follows, where L represents other ligands in the coordination sphere:
In the case of this compound, R1 would be the bromo group and R2 would be the methyl group. The steric bulk of the phenyl group at the N1 position and the methyl group at the C4 position can also play a significant role in determining the coordination geometry and the nuclearity of the resulting metal complexes.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, catalysis, and sensing.
Pyrazole-based ligands are attractive building blocks for MOFs due to their ability to form robust coordination bonds with a variety of metal ions. While this compound itself is a monodentate ligand and thus not ideal for forming extended frameworks, it can be derivatized into multitopic ligands suitable for MOF construction. For instance, the phenyl group could be functionalized with additional coordinating groups, or the bromo-substituent could be replaced with a group capable of further coordination.
More directly, related pyrazole compounds have been used in the construction of MOFs. For example, 4-bromo-3-methyl-1H-pyrazole, a structural isomer of the title compound, has been shown to coordinate to the metal centers within a MOF structure. This demonstrates the potential for pyrazole ligands bearing a bromo-substituent to be incorporated into these porous materials. The presence of the bromine atom within the pores of a MOF could offer opportunities for post-synthetic modification, where the bromo-group is converted into other functional groups after the framework has been assembled. This would allow for the introduction of functionalities that might not be compatible with the initial MOF synthesis conditions.
Exploration in Materials Science
The unique electronic structure of the pyrazole ring, combined with the ability to introduce a wide range of substituents, makes pyrazole derivatives promising candidates for various applications in materials science. The delocalized π-system of the pyrazole ring can be extended through conjugation with other aromatic or unsaturated groups, leading to materials with interesting photophysical and electronic properties.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG). These materials are of great interest for applications in optoelectronics, including optical data storage, telecommunications, and optical signal processing.
The NLO response of a molecule is often related to its electronic structure, particularly the presence of a donor-π-acceptor (D-π-A) motif. The pyrazole ring can act as a π-bridge in such systems, and its electronic properties can be tuned by the substituents on the ring. While there is no specific data on the NLO properties of this compound, studies on other pyrazole and pyrazoline derivatives have shown that this class of compounds can exhibit significant NLO activity.
The key factors influencing the NLO properties of pyrazole derivatives include:
The nature of the substituents: Electron-donating and electron-accepting groups attached to the pyrazole ring can create a charge-transfer character in the molecule, which is often associated with a large NLO response.
The extent of π-conjugation: Extending the conjugated system by introducing aryl or vinyl groups can enhance the NLO properties.
The molecular geometry: The planarity of the molecule can affect the delocalization of the π-electrons and thus the NLO response.
The synthetic versatility of this compound makes it an attractive starting material for the synthesis of novel pyrazole-based NLO materials. By using cross-coupling reactions to introduce strong electron-donating or electron-accepting groups at the 3-position, it is possible to create molecules with a pronounced D-π-A character. The NLO properties of these new materials could then be investigated using techniques such as the Z-scan method to determine their third-order nonlinear susceptibility.
The following table provides a conceptual framework for designing NLO chromophores based on the this compound scaffold:
| Donor Group (at position 3) | π-Bridge | Acceptor Group | Potential NLO Activity |
| -N(CH₃)₂ | Pyrazole-phenyl system | -NO₂ (on phenyl ring) | High |
| -OCH₃ | Pyrazole-phenyl system | -CN (on phenyl ring) | Moderate |
| -SCH₃ | Pyrazole-phenyl system | -CHO (on phenyl ring) | Moderate |
Further research in this area could lead to the development of new, high-performance organic NLO materials based on the versatile this compound scaffold.
Application in Fluorescent Probe Design
The pyrazole scaffold is a cornerstone in the development of fluorescent probes due to its versatile synthetic accessibility and favorable electronic properties. nih.gov Pyrazole derivatives are integral components of small-molecule fluorophores, where the heterocyclic ring system can be tailored to influence photophysical characteristics such as absorption and emission wavelengths, fluorescence quantum yield, and sensitivity to environmental changes. nih.gov These probes are crucial for bioimaging, a technique that provides real-time monitoring of biological processes in living cells and tissues. nih.gov
The utility of the pyrazole core in fluorescent sensors stems from its ability to participate in various photophysical processes, including intramolecular charge transfer (ICT), which is often the basis for sensing mechanisms. For instance, pyrazoline-based probes have been developed for the selective detection of metal ions like Fe(III) and other analytes. researchgate.net In these systems, the pyrazole or its derivatives act as a recognition unit, a signaling unit, or a platform connecting the two.
The compound this compound represents a particularly valuable building block in the modular design of fluorescent probes. The bromine atom at the 3-position is a key synthetic handle, enabling a wide range of post-synthetic modifications through transition-metal-catalyzed cross-coupling reactions. This feature allows for the strategic attachment of various functional groups, including:
Fluorophores: Linking the pyrazole to a known fluorophore (e.g., BODIPY, coumarin, or cyanine (B1664457) dyes) can modulate the emission properties of the resulting conjugate. nih.gov
Recognition Moieties: The bromo position can be functionalized with specific receptors designed to bind to a target analyte (e.g., metal ions, anions, or biomolecules). This interaction can trigger a change in the fluorescence signal ("turn-on" or "turn-off" response).
This synthetic versatility allows researchers to fine-tune the probe's selectivity and sensitivity. The phenyl and methyl groups on the pyrazole ring also influence the compound's steric and electronic properties, which can be leveraged to optimize its performance in complex biological environments.
| Probe Scaffold | Target Analyte | Sensing Mechanism | Reference |
| Pyrazole-Pyrazoline | Fe³⁺ Ions | Fluorescence quenching upon coordination | researchgate.net |
| Pyrazoline-BODIPY Hybrid | General Cell Staining | Intramolecular Charge Transfer (ICT) | nih.gov |
| Celecoxib-Cyanine Conjugate | Cyclooxygenase 2 (COX-2) | Amidation Reaction | nih.gov |
| Pyrazoline-Benzothiazole | Picric Acid | Fluorescence quenching via energy/electron transfer | researchgate.net |
Synthetic Strategies in Agrochemical Research Leveraging Brominated Pyrazoles
The pyrazole heterocycle is a "privileged scaffold" in agrochemical research, forming the core of numerous commercial herbicides, fungicides, and insecticides. clockss.org Pyrazole-containing compounds have been successfully developed to target various biological pathways in pests and weeds. clockss.orgnih.gov The synthetic accessibility and chemical stability of the pyrazole ring allow for extensive structural modifications to optimize efficacy, selectivity, and environmental profile. mdpi.com
Brominated pyrazoles, such as this compound, are highly valuable intermediates in the synthesis of novel agrochemicals. researchgate.net The bromine atom serves as a versatile functional group, primarily for its utility in transition-metal-catalyzed cross-coupling reactions. researchgate.net This synthetic strategy is a cornerstone of modern medicinal and agrochemical discovery, as it allows for the rapid and efficient construction of large libraries of complex molecules for structure-activity relationship (SAR) studies.
Key synthetic strategies leveraging brominated pyrazoles include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the bromo-pyrazole with various aryl or heteroaryl boronic acids or esters. mdpi.comrsc.org This method is instrumental in synthesizing complex bi-aryl structures, which are common motifs in potent agrochemicals.
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, at the bromine position, further expanding the structural diversity of potential agrochemical candidates.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the attachment of various amine-containing fragments to the pyrazole core.
The regioselective functionalization of the 3-bromo position on this compound is critical. It allows synthetic chemists to systematically modify one part of the molecule while keeping the core scaffold constant, leading to a precise understanding of how different structural features impact biological activity against specific agricultural targets. For example, novel pyrazole derivatives containing phenylpyridine moieties have shown promising herbicidal activity against weeds like Digitaria sanguinalis and Setaria viridis. nih.gov The synthesis of such compounds often relies on the strategic use of halogenated precursors to build the final, biologically active molecule.
| Reaction Type | Reagents/Catalyst | Bond Formed | Application in Agrochemical Synthesis | Reference |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid / Pd Catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) | Synthesis of bi-aryl and heteroaryl-aryl fungicides and herbicides | mdpi.comrsc.org |
| Ullmann-type Coupling | Aromatic Hydrazines / Microwave | C(sp²)-N | Synthesis of bicyclic pyrazolo[3,4-c]pyrazoles | rsc.org |
| Heck Coupling | Alkene / Pd Catalyst | C(sp²)-C(sp²) (alkenyl) | Introduction of vinyl groups to the pyrazole core | researchgate.net |
| Sonogashira Coupling | Terminal Alkyne / Pd & Cu Catalysts | C(sp²)-C(sp) | Introduction of alkynyl linkers for complex structures | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Stereoselective Synthetic Approaches
The synthesis of pyrazole (B372694) derivatives has traditionally focused on constructing the heterocyclic core. However, the development of stereoselective methods to introduce chirality is a burgeoning area of research. rsc.orgrwth-aachen.de For derivatives of 3-Bromo-4-methyl-1-phenyl-1H-pyrazole, future work will likely concentrate on the asymmetric functionalization of the pyrazole ring or its substituents.
One promising strategy involves the use of chiral catalysts, either metal-based or organocatalysts, to control the stereochemical outcome of reactions at the methyl group or at a position introduced by substitution of the bromine atom. rsc.orgrwth-aachen.de For instance, asymmetric C-H activation at the 4-methyl group could lead to the formation of a stereocenter. Furthermore, the development of diastereoselective reactions, where the existing structural elements of the molecule influence the stereochemistry of a new chiral center, will be crucial. The use of chiral auxiliaries attached to the phenyl ring is another viable approach to induce stereoselectivity. rsc.org
| Catalyst Type | Potential Reaction | Desired Outcome |
| Chiral Organocatalyst | Asymmetric alkylation of the 4-methyl group | Introduction of a new stereocenter |
| Chiral Metal Complex | Enantioselective cross-coupling at the 3-bromo position | Formation of chiral biaryl systems |
| Chiral Auxiliary | Diastereoselective functionalization | Control over the formation of multiple stereocenters |
These approaches will be instrumental in synthesizing enantiopure derivatives of this compound, which are often required for applications in medicinal chemistry and materials science.
Advanced Mechanistic Elucidation using In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and discovering new transformations. The use of in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allows for real-time monitoring of reacting species, providing invaluable mechanistic insights. nih.govresearchgate.net
Future research on this compound will likely employ these advanced techniques to study the kinetics and intermediates of its various reactions. For example, in situ NMR could be used to monitor the progress of a Suzuki or Buchwald-Hartwig coupling at the 3-bromo position, identifying key catalytic intermediates and potential side products. nih.govmit.edu This data is crucial for optimizing reaction conditions, such as catalyst loading, temperature, and reaction time, to maximize yield and selectivity.
| Spectroscopic Technique | Information Gained | Application to this compound |
| In Situ NMR | Reaction kinetics, intermediate identification, structural elucidation | Monitoring palladium-catalyzed cross-coupling reactions |
| In Situ IR | Functional group transformations, reaction progress | Following the conversion of the bromo-substituent |
| Mass Spectrometry | Identification of transient species | Detecting short-lived intermediates in complex reaction mixtures |
By combining experimental data from these techniques with computational modeling, a comprehensive picture of the reaction pathways can be constructed, paving the way for more rational and efficient synthesis design.
Exploration of Novel Catalytic Transformations
The bromine atom at the 3-position and the C-H bonds on the pyrazole and phenyl rings of this compound offer multiple sites for catalytic functionalization. nih.govresearchgate.net While established cross-coupling reactions are valuable, future research will focus on exploring novel catalytic transformations to further expand its synthetic utility.
One area of interest is the development of new palladium-catalyzed cross-coupling reactions to introduce a wider range of functional groups at the 3-position. mdpi.comlibretexts.orgrsc.org This could include the introduction of novel carbon, nitrogen, oxygen, and sulfur-containing moieties. Furthermore, the transition-metal-catalyzed C-H functionalization of the pyrazole and phenyl rings is a rapidly developing field that offers a more atom-economical approach to derivatization. nih.govresearchgate.net Directing group strategies could be employed to achieve regioselective C-H activation at specific positions, leading to a diverse array of substituted pyrazoles.
| Catalytic Transformation | Target Site | Potential Product |
| Palladium-Catalyzed Amination | 3-Bromo position | 3-Amino-4-methyl-1-phenyl-1H-pyrazole derivatives |
| C-H Arylation | Phenyl ring | Biphenyl-substituted pyrazole derivatives |
| C-H Alkenylation | Pyrazole ring | Pyrazoles with vinyl substituents |
The discovery of new catalytic systems with enhanced reactivity and selectivity will be a key driver of innovation in this area.
Integration with Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. galchimia.comnih.govrsc.orgmdpi.com The integration of flow chemistry methodologies for the synthesis and derivatization of this compound is a promising future direction.
Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. galchimia.com For reactions that are highly exothermic or involve hazardous reagents, the small reaction volumes in flow systems enhance safety. nih.gov Future research could focus on developing continuous-flow processes for the key steps in the synthesis of this compound and its subsequent functionalization.
| Flow Chemistry Advantage | Application to this compound |
| Enhanced Safety | Handling of hazardous reagents in bromination steps |
| Precise Control | Optimization of palladium-catalyzed coupling reactions |
| Scalability | Large-scale production of key intermediates |
| Automation | High-throughput screening of reaction conditions |
The development of telescoped multi-step flow syntheses, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, could significantly streamline the production of complex derivatives of this pyrazole scaffold. nih.gov
Computational Design of Novel this compound Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. eurasianjournals.comresearchgate.net For this compound, computational methods can be used to design novel derivatives with tailored reactivity and biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of pyrazole derivatives with their biological activity, such as their efficacy as enzyme inhibitors. nih.govnih.govej-chem.orgacs.orgijsdr.org These models can then be used to predict the activity of new, computationally designed molecules before they are synthesized, saving time and resources.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of this compound and its derivatives. researchgate.net This information can be used to predict the regioselectivity of reactions, design more efficient catalysts, and understand the nature of intermolecular interactions.
| Computational Method | Application | Desired Outcome |
| QSAR | Predicting biological activity | Design of potent enzyme inhibitors |
| Molecular Docking | Simulating binding to a biological target | Identification of key binding interactions |
| DFT Calculations | Understanding electronic structure and reactivity | Prediction of reaction outcomes |
By integrating computational design with synthetic chemistry, it will be possible to accelerate the discovery and development of novel this compound derivatives with tailored properties for a wide range of applications.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-Bromo-4-methyl-1-phenyl-1H-pyrazole be optimized to achieve high yields and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For pyrazole derivatives, typical protocols involve heating precursors (e.g., substituted pyridines) with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr under alkaline conditions . Solvent selection (e.g., DMF or acetonitrile) and temperature gradients are critical to minimize side reactions. Post-reaction purification via liquid-liquid extraction and column chromatography ensures purity. Yield improvements (e.g., from 29% to >80%) are achievable by adjusting stoichiometry and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps) .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For example, ¹H NMR can resolve methyl and phenyl group environments, while HRMS validates molecular weights . X-ray crystallography (via SHELX programs) is recommended for unambiguous stereochemical determination, particularly when handling derivatives with complex substituents .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Reactivity is enhanced in polar aprotic solvents (e.g., DMSO) with Pd(PPh₃)₄ catalysts. Steric hindrance from the adjacent methyl and phenyl groups may slow kinetics, requiring elevated temperatures (80–100°C) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in vivo data . Comparative studies with analogs (e.g., 4-Bromo-1-p-tolyl-1H-pyrazole) highlight substituent-specific interactions. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) and crystallographic data (SHELXL-refined structures) are critical for mechanistic insights .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer: Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) promotes single-crystal growth. Twinned data, common in brominated pyrazoles, are resolvable using SHELXD for phase refinement and OLEX2 for integration . Substituent effects (e.g., methyl vs. trifluoromethyl groups) influence packing efficiency; steric bulk may require cryocooling (100 K) to stabilize lattice interactions .
Q. How do electronic effects of substituents modulate the compound’s electrochemical properties?
- Methodological Answer: Cyclic voltammetry (CV) in acetonitrile with TBAPF₆ electrolyte reveals redox behavior. The electron-withdrawing bromine and phenyl groups lower LUMO energy, facilitating reduction. Methyl groups donate electrons, stabilizing the HOMO. DFT calculations (B3LYP/6-311+G**) correlate experimental oxidation potentials with frontier orbital energies .
Q. What synthetic routes enable regioselective functionalization of this compound?
- Methodological Answer: Directed ortho-metalation (DoM) with LDA at −78°C selectively deprotonates the 5-position, enabling introduction of electrophiles (e.g., aldehydes or halogens). Protecting group strategies (e.g., Boc for NH groups) prevent unwanted side reactions. Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) offers alternative regiocontrol .
Data Analysis & Validation
Q. How should researchers address discrepancies in NMR spectral data for brominated pyrazoles?
- Methodological Answer: Contradictions often arise from solvent impurities or dynamic effects. Re-measurement in deuterated DMSO-d₆ (to dissolve polar intermediates) and 2D NMR (COSY, HSQC) resolves overlapping signals. For example, the methyl group in this compound shows distinct coupling patterns (J = 2.1 Hz) in ¹H-¹³C HMBC .
Q. What experimental controls are essential when evaluating the compound’s biological activity?
- Methodological Answer: Include positive controls (e.g., known kinase inhibitors) and vehicle-only groups to account for solvent effects (e.g., DMSO cytotoxicity). Dose-response curves (1 nM–100 µM) and triplicate measurements ensure reproducibility. Counter-screening against unrelated targets (e.g., unrelated enzymes) validates specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
